molecular formula C9H7Cl2NO B14075351 5,7-Dichloro-3-methyl-1,3-dihydro-2H-indol-2-one CAS No. 101349-14-8

5,7-Dichloro-3-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B14075351
CAS No.: 101349-14-8
M. Wt: 216.06 g/mol
InChI Key: WZVFUJYWWIEWNH-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 5,7-dichloro-1,3-dihydro-3-methyl- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 5,7-dichloro-1,3-dihydro-3-methyl- can be achieved through various methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions . Another method includes the Vilsmeier-Haack reaction, which utilizes methylene chloride and chloramine to produce the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 5,7-dichloro-1,3-dihydro-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in cell signaling and as a potential therapeutic agent.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 5,7-dichloro-1,3-dihydro-3-methyl- involves its interaction with various molecular targets and pathways. It is known to bind with high affinity to multiple receptors, influencing cell signaling pathways and exerting its biological effects. The specific targets and pathways depend on the context of its application, such as its use as an anticancer or antiviral agent .

Comparison with Similar Compounds

Similar Compounds

  • 2H-Indol-2-one, 5-chloro-1,3-dihydro-3,3-bis (4-hydroxyphenyl)-
  • 1H-Indole-3-carbaldehyde
  • 5-(2-chloroethyl)-6-chloro-1,3-dihydro-2H-indol-2-one

Uniqueness

2H-Indol-2-one, 5,7-dichloro-1,3-dihydro-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

101349-14-8

Molecular Formula

C9H7Cl2NO

Molecular Weight

216.06 g/mol

IUPAC Name

5,7-dichloro-3-methyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H7Cl2NO/c1-4-6-2-5(10)3-7(11)8(6)12-9(4)13/h2-4H,1H3,(H,12,13)

InChI Key

WZVFUJYWWIEWNH-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C(=CC(=C2)Cl)Cl)NC1=O

Origin of Product

United States

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